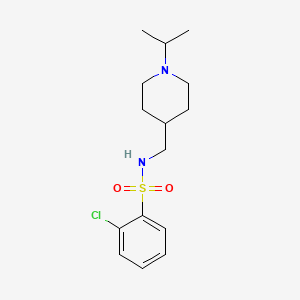
2-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H23ClN2O2S and its molecular weight is 330.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Herbicide Selectivity and Metabolism
Chlorsulfuron, a compound similar to 2-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide, plays a significant role in agricultural science as a selective herbicide. It has been observed that certain cereal plants like wheat, oats, and barley can metabolize chlorsulfuron into an inactive product, thereby exhibiting tolerance to the herbicide. This metabolic process involves the hydroxylation of the phenyl ring followed by conjugation with a carbohydrate moiety (Sweetser, Schow, & Hutchison, 1982).
Herbicide Mode of Action
Another aspect of chlorsulfuron's application in scientific research is its mechanism of action as a herbicide. Studies have shown that chlorsulfuron inhibits plant cell division within hours of application, significantly reducing plant growth. This inhibition is not associated with changes in photosynthesis, respiration, or protein synthesis, indicating a specific target within the cellular division process (Ray, 1982).
DNA Binding and Anticancer Activity
Sulfonamide complexes, related to this compound, have shown potential in cancer research. These complexes can bind to DNA, influencing DNA cleavage and potentially inducing apoptosis in cancer cells. Their efficacy varies depending on their binding affinity to DNA and their capacity to inflict DNA damage (González-Álvarez et al., 2013).
Pharmaceutical Applications
In the pharmaceutical field, benzenesulfonamide derivatives have shown potential as inhibitors of carbonic anhydrases, enzymes involved in various physiological processes. Their inhibitory effects have been investigated for potential therapeutic applications, such as treating glaucoma, epilepsy, obesity, and cancer (Gul et al., 2016).
Photochemical Decomposition
The photochemical behavior of sulfonamide compounds, including their decomposition in acidic aqueous solutions, has been studied. These findings are relevant to environmental sciences, particularly concerning the fate of pharmaceuticals and herbicides in aquatic systems (Zhou & Moore, 1994).
Soil Interaction and Degradation
Chlorsulfuron's interaction with soil, particularly its adsorption and degradation, is crucial for understanding its environmental impact. Factors like soil pH, moisture, and temperature significantly influence the degradation rate of chlorsulfuron in soil (Thirunarayanan, Zimdahl, & Smika, 1985).
Propiedades
IUPAC Name |
2-chloro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O2S/c1-12(2)18-9-7-13(8-10-18)11-17-21(19,20)15-6-4-3-5-14(15)16/h3-6,12-13,17H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOGATSNPMMFAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
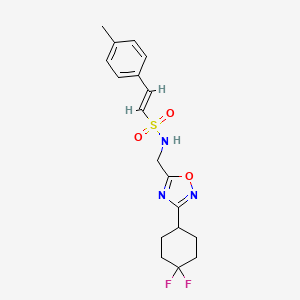
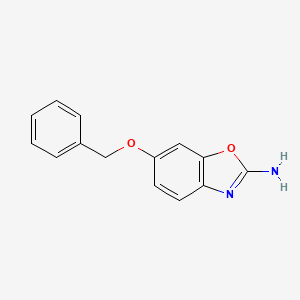

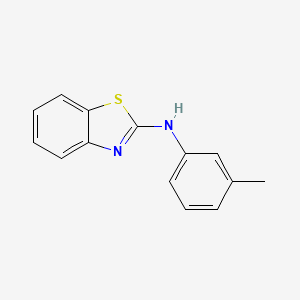
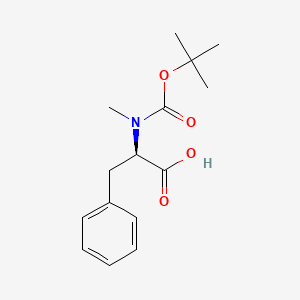
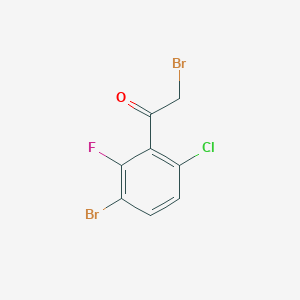
![2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2837966.png)
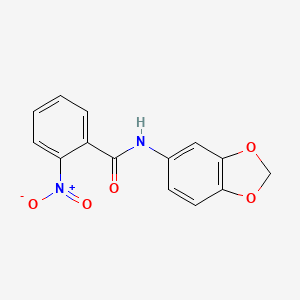

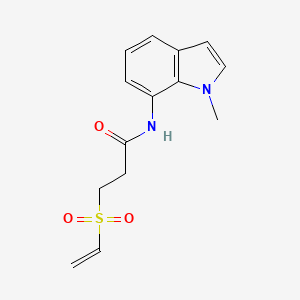
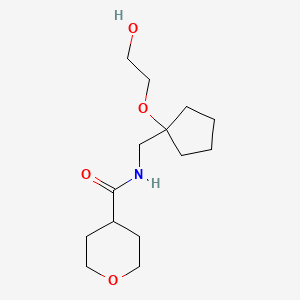
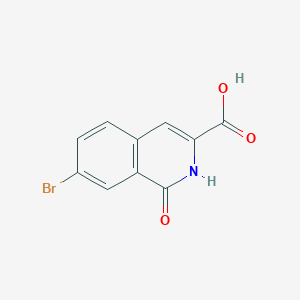
![2-Bromo-3-methyl-1-[3-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-b]benzotriazol-5-yl]butan-1-one](/img/no-structure.png)

